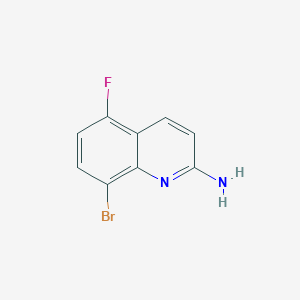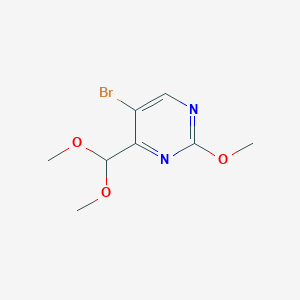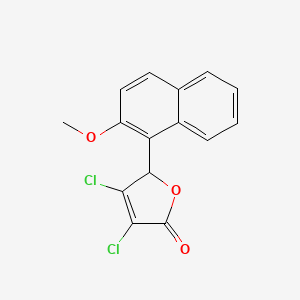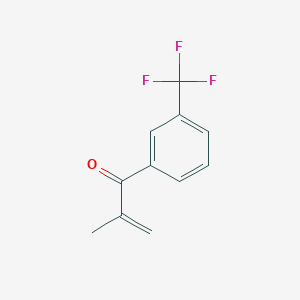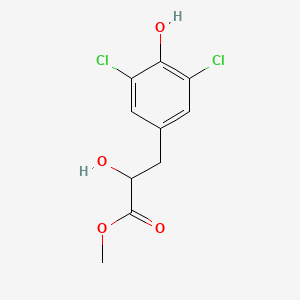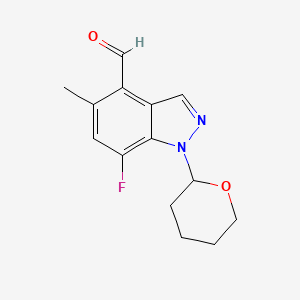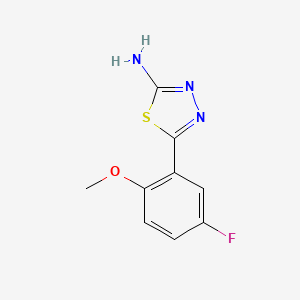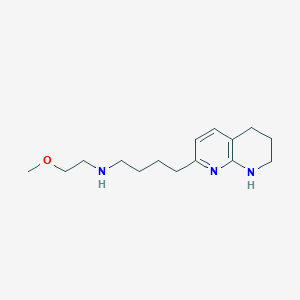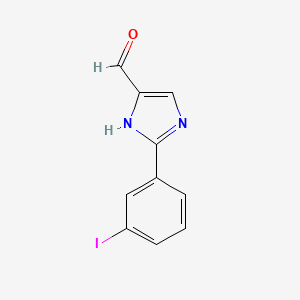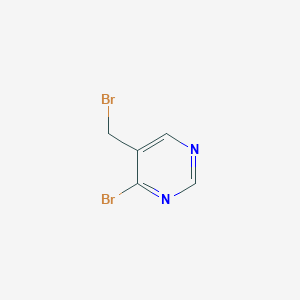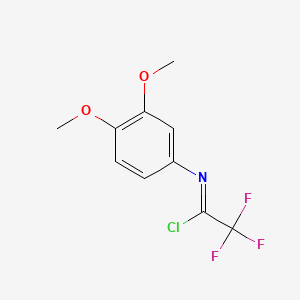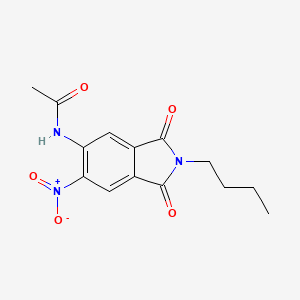
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide: is an organic compound with the molecular formula C14H15N3O5 This compound is characterized by its isoindolinyl core, which is substituted with a butyl group, a nitro group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide typically involves the following steps:
Formation of the Isoindolinyl Core: The isoindolinyl core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using a suitable butylating agent.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindolinyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Vergleich Mit ähnlichen Verbindungen
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide can be compared with other similar compounds, such as:
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group, nitro group, and acetamide group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H15N3O5 |
|---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
N-(2-butyl-6-nitro-1,3-dioxoisoindol-5-yl)acetamide |
InChI |
InChI=1S/C14H15N3O5/c1-3-4-5-16-13(19)9-6-11(15-8(2)18)12(17(21)22)7-10(9)14(16)20/h6-7H,3-5H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
KFINCMROPIMUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=CC(=C(C=C2C1=O)[N+](=O)[O-])NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


